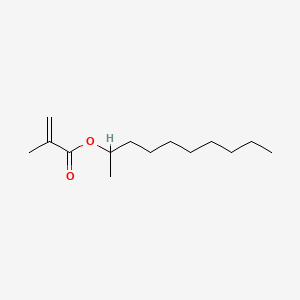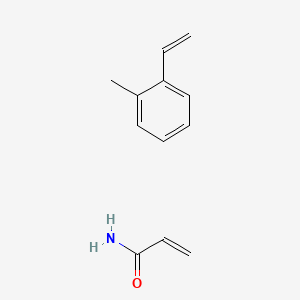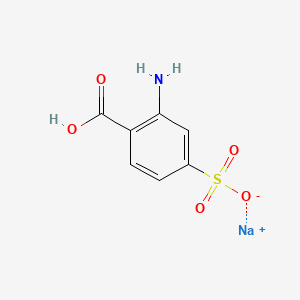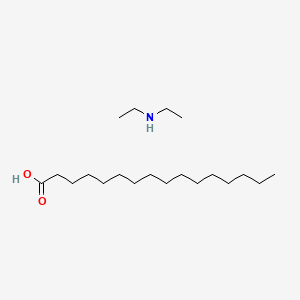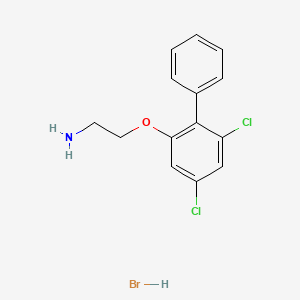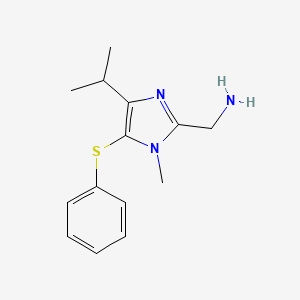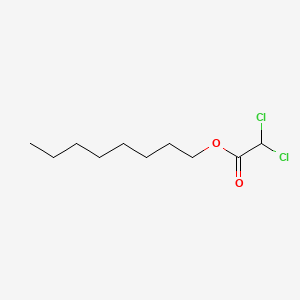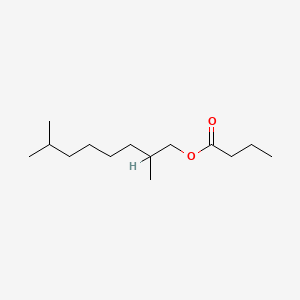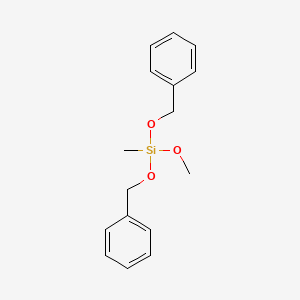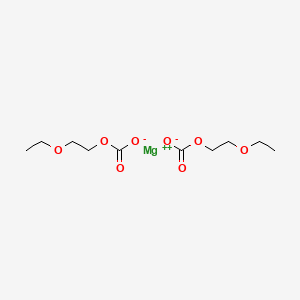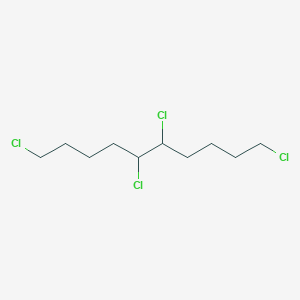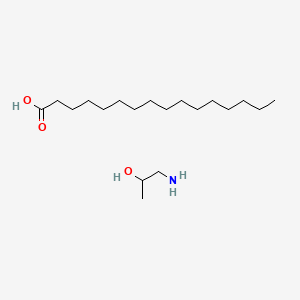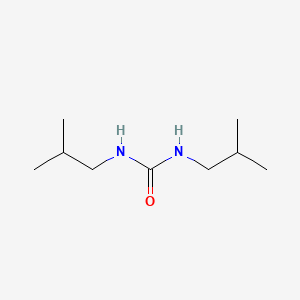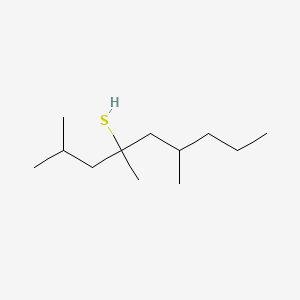
2,4,6-Trimethylnonane-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylnonane-4-thiol: is an organic compound with the molecular formula C12H26S and a molecular weight of 202.39984 g/mol It is characterized by the presence of a thiol group (-SH) attached to a nonane backbone with three methyl groups at positions 2, 4, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylnonane-4-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as nonane derivatives and thiol reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and automation can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethylnonane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide or other reduced forms.
Substitution: The thiol group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,4,6-Trimethylnonane-4-thiol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylnonane-4-thiol involves its interaction with molecular targets through the thiol group. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylnonane: Lacks the thiol group, resulting in different chemical properties and reactivity.
2,4,6-Trimethylheptane: A shorter chain analog with distinct physical and chemical characteristics.
2,4,6-Trimethylundecane: A longer chain analog with variations in boiling point and solubility.
Uniqueness
The thiol group allows for unique interactions with other molecules, making it valuable in various chemical and biological processes .
Propriétés
Numéro CAS |
80867-38-5 |
|---|---|
Formule moléculaire |
C12H26S |
Poids moléculaire |
202.40 g/mol |
Nom IUPAC |
2,4,6-trimethylnonane-4-thiol |
InChI |
InChI=1S/C12H26S/c1-6-7-11(4)9-12(5,13)8-10(2)3/h10-11,13H,6-9H2,1-5H3 |
Clé InChI |
UHWKUFSXTLGDBC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(C)(CC(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


